![molecular formula C11H13NO5S B1434179 6-Methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid CAS No. 1858255-03-4](/img/structure/B1434179.png)
6-Methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Overview
Description
The compound is a derivative of benzoxazine, which is a type of heterocyclic compound . Benzoxazines are known for their high thermal stability and resistance to chemicals . They are used in various applications, including high-performance coatings, adhesives, and composites .
Molecular Structure Analysis
The molecular structure of benzoxazines generally consists of a benzene ring fused with a 1,3-oxazine ring . The specific substitutions at the 6th and 4th positions in your compound could significantly alter its properties and reactivity.
Chemical Reactions Analysis
Benzoxazines can undergo ring-opening polymerization when heated, leading to the formation of polybenzoxazines . These polymers exhibit excellent thermal and mechanical properties .
Scientific Research Applications
Pediatric Antiepileptic Drug Dosage
- Study : "Evaluation of Safety in Exceeding Maximum Adult Doses of Commonly Used Second-Generation Antiepileptic Drugs in Pediatric Patients" (Messinger et al., 2017).
- Key Finding : Pediatric patients may safely receive doses exceeding adult maximums of certain antiepileptic drugs, such as levetiracetam, with careful monitoring.
Oxybutynin Hydrochloride for Neurogenic and Unstable Bladder
- Study : "[Effects of long-term administration of oxybutynin hydrochloride (KL007) for the treatment of neurogenic bladder and unstable bladder]" (Sonoda et al., 1989).
- Key Finding : Optimal dosage of oxybutynin hydrochloride for these conditions appears to be higher than 6.6 mg daily.
Morphine Optimal Dosage
- Study : "The optimal dose of morphine" (Lasagna & Beecher, 1954).
- Key Finding : Morphine's optimal dosage must balance therapeutic effects with minimal side effects, particularly important due to its potential for addiction and significant side-effects.
Topiramate in Seizure Control
- Study : "Clinical studies of topiramate" (Faught, 1999).
- Key Finding : For partial-onset seizures, an optimal dosage of topiramate is 400 mg/day, offering a balance of efficacy and tolerability.
Co-trimoxazole in Multidrug-Resistant Tuberculosis
- Study : "Evaluation of co-trimoxazole in the treatment of multidrug-resistant tuberculosis" (Alsaad et al., 2012).
- Key Finding : Optimal dosing of co-trimoxazole for MDR-TB requires further study to establish efficacy and safety parameters.
Telmisartan in Hypertension
- Study : "Optimal dosing characteristics of the angiotensin II receptor antagonist telmisartan" (Meredith, 1999).
- Key Finding : Effective antihypertensive doses of telmisartan are 40 and 80 mg once daily, offering superior blood pressure reduction with minimal side effects.
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-methyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5S/c1-7-3-4-9-8(5-7)12(18(2,15)16)6-10(17-9)11(13)14/h3-5,10H,6H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QANSTVADCKQCPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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